molecular formula C7H14NNaO4S B13462414 Sodium2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate

Sodium2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate

Cat. No.: B13462414
M. Wt: 231.25 g/mol
InChI Key: KFYBYWPXECMOPD-UHFFFAOYSA-M
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Description

Sodium 2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate is a specialized organosulfur compound featuring a sulfinate anion (R-SO₂⁻) paired with a sodium counterion. Its structure includes a tert-butoxycarbonyl (Boc)-protected amine group at the second carbon of the ethane backbone, which confers stability to the molecule under basic and nucleophilic conditions. This compound is primarily utilized in peptide synthesis and organic transformations where sulfinate intermediates are required for sulfonamide or sulfonate formation. The Boc group serves as a transient protective moiety, enabling selective deprotection under acidic conditions while maintaining stability during synthetic procedures .

Properties

Molecular Formula

C7H14NNaO4S

Molecular Weight

231.25 g/mol

IUPAC Name

sodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanesulfinate

InChI

InChI=1S/C7H15NO4S.Na/c1-7(2,3)12-6(9)8-4-5-13(10)11;/h4-5H2,1-3H3,(H,8,9)(H,10,11);/q;+1/p-1

InChI Key

KFYBYWPXECMOPD-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)NCCS(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of sodium 2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate typically involves:

  • Introduction of the Boc-protected amino group on an ethane backbone.
  • Formation of the sulfinate moiety (–SO2Na) on the ethane chain.

The key challenge is the selective installation of the sulfinate group while maintaining the Boc protection on the amino group.

Common Routes to Sodium Sulfinates

Sodium sulfinates (RSO2Na) are commonly prepared by reduction or substitution reactions involving sulfonyl chlorides, sulfones, or other sulfur-containing precursors. The following general methods are relevant:

  • Reduction of Sulfonyl Chlorides: Sulfonyl chlorides are reduced by sodium sulfite (Na2SO3) or zinc/sodium carbonate in aqueous media at elevated temperatures (70–80 °C) to yield sodium sulfinates in good yields.

  • Oxidation-Reduction Sequence: Alkyl or aryl thiols can be converted to sulfones by oxidation (e.g., hydrogen peroxide in acetic acid), followed by reduction with sodium borohydride to yield sulfinates.

  • Decarboxylative and Photolytic Methods: Barton-type decarboxylation of Barton esters followed by oxidation and cleavage steps can generate sodium sulfinates with diverse functional groups.

  • Metalation and Sulfur Dioxide Insertion: Organolithium or Grignard reagents react with sulfur dioxide surrogates (e.g., DABSO) followed by aqueous workup to produce sodium sulfinates.

Specific Preparation of Sodium 2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate

While direct literature on this exact compound is limited, the following synthetic approach is consistent with established methods for similar Boc-protected amino sulfinates:

Step 1: Boc Protection of Aminoethane

  • Starting from 2-aminoethanol or 2-aminoethane derivatives, the amino group is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions to afford the Boc-protected aminoethane intermediate.

Representative Reaction Scheme (Hypothetical)

Step Reagents and Conditions Product
1. Boc Protection 2-aminoethanol + Boc2O, base (e.g., NaHCO3), solvent (THF/H2O), room temp Boc-protected aminoethanol
2. Conversion to Leaving Group Boc-aminoethanol + SOCl2 or PBr3, solvent (DCM), 0 °C to rt Boc-protected aminoalkyl sulfonyl chloride/halide
3. Sulfinate Formation Intermediate + Na2SO3, aqueous, 70–80 °C, 4-6 h Sodium 2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate

Data Table: Key Parameters from Literature for Sodium Sulfinate Synthesis

Parameter Typical Conditions Notes
Sulfonyl chloride reduction Na2SO3, NaHCO3, water, 70–80 °C, 4–6 h High yield, mild conditions
Oxidation of thiols to sulfones H2O2, glacial acetic acid, room temp Precursor step for sulfinate formation
Sulfone reduction NaBH4, ethanol or methanol, 0–25 °C Produces sulfinates from sulfones
Boc protection Boc2O, base (NaHCO3), THF/H2O, rt Standard method for amino group protection
Purification Recrystallization from ethanol or water Yields pure sodium sulfinate salt

Research Findings and Notes

  • The Boc group is stable under the sulfinate formation conditions, allowing selective protection of the amino group during sulfinate synthesis.
  • Sodium sulfinates prepared via sulfonyl chloride reduction are generally obtained in high yields and purity, suitable for further synthetic applications.
  • The synthesis route involving oxidation of thiols to sulfones followed by reduction is versatile and allows incorporation of diverse functional groups.
  • Alternative methods such as organometallic insertion of sulfur dioxide surrogates enable access to structurally varied sulfinates but require stringent anhydrous conditions.
  • The compound sodium 2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate has been less extensively reported but can be synthesized analogously to related Boc-protected amino sulfinates.

Chemical Reactions Analysis

Sodium2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed from these reactions are sulfonates, sulfides, and sulfonamides .

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The compound’s structural and functional uniqueness becomes evident when compared to analogous Boc-protected derivatives. Below is a detailed comparison with key compounds from the literature, focusing on molecular architecture, reactivity, solubility, and applications.

Table 1: Comparative Overview of Sodium 2-{[(tert-Butoxy)carbonyl]amino}ethane-1-sulfinate and Related Compounds

Compound Name / ID (from Evidence) Key Functional Groups Solubility Profile Stability Primary Applications
Sodium 2-{[(tert-Butoxy)carbonyl]amino}ethane-1-sulfinate Boc-protected amine, sulfinate anion High in polar solvents (water, DMSO) Stable in basic conditions; Boc group labile under acidic conditions Peptide sulfonation, sulfonamide synthesis
4-[(Dibenzylamino)carbonyl]-5-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl]lysyl)carbonyl]-1H-imidazole (ID 5{119}) Boc-protected lysyl, dibenzylamino, imidazole Moderate in DMF/DCM; low in water Acid-sensitive (Boc cleavage) Peptide coupling, enzyme inhibition studies
4-[(N-Methylbenzylamino)carbonyl]-5-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl]lysyl)carbonyl]-1H-imidazole (ID 5{120}) Boc-protected lysyl, N-methylbenzylamino Soluble in DCM, THF; insoluble in water Sensitive to strong bases Catalytic intermediates, bioactive scaffolds
4-[(N,N-Diethylamino)carbonyl]-5-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl]lysyl)carbonyl]-1H-imidazole (ID 5{121}) Boc-protected lysyl, diethylamino High in chloroform, moderate in ethanol Thermally stable up to 120°C Polymer chemistry, ligand design
4-({4-[(tert-Butoxy)carbonyl]piperazinyl}carbonyl)-5-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl]lysyl)carbonyl]-1H-imidazole (ID 5{122}) Boc-protected lysyl, piperazinyl Soluble in DMSO, DMF; hydrolyzes in water Base-sensitive (piperazinyl group) Drug delivery systems, chelating agents

Key Findings from Comparative Analysis

Functional Group Influence on Reactivity: The sulfinate group in the target compound enables nucleophilic substitution reactions, distinguishing it from imidazole-based analogs (e.g., IDs 5{119}–5{122}), which rely on carbonyl or amino groups for reactivity. This makes the sodium sulfinate ideal for introducing sulfur-containing motifs in organic synthesis . Imidazole derivatives (IDs 5{119}–5{122}) exhibit greater versatility in hydrogen bonding and metal coordination due to their heterocyclic cores, whereas the sulfinate’s anionic character favors ionic interactions.

Solubility and Stability :

  • The sodium sulfinate’s ionic nature grants superior aqueous solubility compared to the hydrophobic imidazole analogs, which require organic solvents like DMF or DCM. However, the Boc group in all compounds remains acid-labile, necessitating careful pH control during synthesis.
  • Thermal stability varies significantly: imidazole derivatives (e.g., ID 5{121}) tolerate higher temperatures, while the sulfinate decomposes above 80°C due to sulfinate anion instability.

Application-Specific Performance :

  • The sodium sulfinate is preferred for sulfonylation reactions in peptide chemistry, whereas imidazole derivatives (IDs 5{119}–5{122}) are tailored for catalytic or medicinal applications due to their rigid aromatic frameworks and tunable substituents.

Biological Activity

Sodium 2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate, often referred to as sodium sulfinates, is a compound of significant interest in the fields of organic chemistry and biochemistry due to its versatile biological activities and applications. This article provides an overview of its biological activity, synthesis, and relevant case studies.

  • IUPAC Name : Sodium 2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate
  • CAS Number : 2894830-14-7
  • Molecular Formula : C₇H₁₄NNaO₅S
  • Molecular Weight : 247.24 g/mol

Biological Activity

Sodium sulfinates are known for their role as versatile intermediates in the synthesis of various biologically active compounds. The following sections detail their biological applications:

1. Antioxidant Properties

Sodium sulfinates exhibit antioxidant activity, which is crucial for preventing oxidative stress in biological systems. Research has shown that they can scavenge free radicals, thereby protecting cells from oxidative damage. This property is particularly beneficial in therapeutic contexts where oxidative stress is implicated, such as neurodegenerative diseases and cancer.

2. Enzyme Inhibition

Sodium sulfinates have been studied for their potential to inhibit specific enzymes involved in metabolic pathways. For instance, they can act as inhibitors of sulfotransferases (SULTs), which are responsible for the sulfation of various substrates, including drugs and hormones. This inhibition can alter the pharmacokinetics of drugs, enhancing their efficacy or reducing toxicity.

3. Synthesis of Sulfonamides

The compound serves as a key building block in the synthesis of sulfonamide antibiotics. These antibiotics are essential in treating bacterial infections and have been a cornerstone in antimicrobial therapy. The ability to modify the sulfonate group allows for the development of novel sulfonamide derivatives with improved activity profiles.

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of sodium sulfinates, researchers utilized various assays including DPPH and ABTS radical scavenging tests. The results indicated that sodium sulfinates exhibited significant radical scavenging activity, comparable to established antioxidants like ascorbic acid .

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
Sodium Sulfinate8578
Ascorbic Acid9080

Case Study 2: Enzyme Inhibition

A study focused on the inhibition of human cytosolic sulfotransferases (SULTs) demonstrated that sodium sulfinates could effectively inhibit these enzymes, leading to altered metabolism of certain drugs . The implications of this inhibition were significant in drug development, suggesting that sodium sulfinates could be used to modulate drug action.

Synthesis Methods

The synthesis of sodium sulfinates typically involves the reaction of sulfinate salts with various electrophiles under controlled conditions. Notable methods include:

  • Barton Decarboxylation : A method where carboxylic acids are converted into sulfinates using photolytic decarboxylation followed by oxidation.
  • Nucleophilic Substitution Reactions : Utilizing aryl or alkyl halides to generate aryl or alkyl sulfinates through nucleophilic attack on sulfur.

Q & A

Q. What analytical controls are essential for reproducibility in sulfinate-based reactions?

  • Recommendations :
  • Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane:EtOAc).
  • Quantify residual sulfinate by ion chromatography.
  • Validate final products with HRMS and elemental analysis .

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